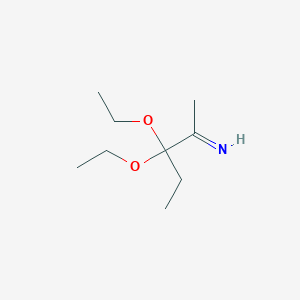

3,3-Diethoxypentan-2-imine

Description

Structure

3D Structure

Properties

CAS No. |

114114-70-4 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3,3-diethoxypentan-2-imine |

InChI |

InChI=1S/C9H19NO2/c1-5-9(8(4)10,11-6-2)12-7-3/h10H,5-7H2,1-4H3 |

InChI Key |

NOOJPWZISISAHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=N)C)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3,3-Diethoxypentan-2-imine from 3,3-diethoxypentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an imine from a ketone is a fundamental transformation in organic chemistry, involving the reaction of a carbonyl compound with a primary amine or ammonia. This reaction proceeds via a reversible, acid-catalyzed nucleophilic addition-elimination pathway, resulting in the formation of a carbon-nitrogen double bond and the elimination of water. The equilibrium of this reaction is typically driven towards the product by the removal of water as it is formed.

This guide focuses on the synthesis of 3,3-diethoxypentan-2-imine. The starting material, 3,3-diethoxypentan-2-one, possesses a sterically hindered ketone and an acetal functional group, which may influence the reaction conditions required for efficient imine formation. The following sections provide a detailed, albeit proposed, experimental protocol and expected analytical data for this transformation.

Proposed Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Figure 1: Overall reaction for the synthesis of this compound.

The reaction is catalyzed by an acid and involves the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the imine.

Experimental Protocol (Proposed)

This protocol is based on general procedures for imine synthesis and has been adapted for the specific substrate.[1][2] Researchers should optimize conditions as necessary.

3.1. Materials and Equipment:

-

3,3-Diethoxypentan-2-one

-

Ammonia solution (e.g., 7N in methanol) or anhydrous ammonia gas

-

Anhydrous toluene

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Anhydrous magnesium sulfate or 4Å molecular sieves

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

-

Rotary evaporator

3.2. Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 3,3-diethoxypentan-2-one (1 equivalent).

-

Add anhydrous toluene to dissolve the ketone.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Add a solution of ammonia in methanol (e.g., 1.5 equivalents) to the reaction mixture. Alternatively, bubble anhydrous ammonia gas through the solution.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.[1][3]

-

Continue heating until no more water is collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid catalyst.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Figure 2: Proposed experimental workflow for the synthesis of this compound.

Hypothetical Quantitative and Spectroscopic Data

As no experimental data for this compound has been found in the literature, the following data is hypothetical and represents expected values for a successful synthesis.

Table 1: Hypothetical Reaction Parameters and Yield

| Parameter | Value |

| Reaction Time | 4-8 hours |

| Reaction Temperature | Reflux of Toluene (~111 °C) |

| Yield | 75-85% |

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl groups (triplets and quartets), a singlet for the methyl group attached to the imine carbon, and signals for the other alkyl protons. The imine proton may be broad or not observed. |

| ¹³C NMR | A signal for the imine carbon (C=N) in the range of 165-180 ppm, along with signals for the other aliphatic carbons. |

| FTIR (cm⁻¹) | A characteristic C=N stretching vibration in the range of 1640-1690 cm⁻¹.[4][5] Absence of a strong C=O stretch from the starting material. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the product. Fragmentation patterns may show loss of ethoxy and alkyl groups. |

Reaction Mechanism Signaling Pathway

The formation of the imine proceeds through a two-stage mechanism: nucleophilic addition of ammonia to the carbonyl group to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine.

Figure 3: Reaction mechanism for the acid-catalyzed formation of an imine from a ketone.

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toluene is flammable and toxic; avoid inhalation and contact with skin.

-

Ammonia is corrosive and has a strong odor; handle with care.

-

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive proposed framework for the synthesis of this compound from 3,3-diethoxypentan-2-one. While specific experimental data for this compound is lacking in the current literature, the provided protocol, based on well-established methodologies for imine formation, offers a solid starting point for researchers. The hypothetical analytical data and detailed mechanistic and workflow diagrams are intended to aid in the successful synthesis, purification, and characterization of the target molecule. As with any proposed synthesis, experimental conditions may require optimization to achieve the desired outcome.

References

Spectroscopic Characterization of 3,3-Diethoxypentan-2-imine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the characterization of the novel compound 3,3-Diethoxypentan-2-imine utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the absence of published experimental data for this specific molecule, this document synthesizes expected spectroscopic data based on the known chemical shifts and vibrational frequencies of its constituent functional groups. This guide serves as a predictive resource for researchers working with this or structurally similar compounds, offering a foundational understanding of its spectroscopic properties. Included are detailed experimental protocols for acquiring NMR and IR spectra, alongside data tables and visualizations to facilitate comprehension and experimental design.

Introduction

This compound is a unique molecule containing both an imine and a ketal functional group. The imine moiety is a common pharmacophore in medicinal chemistry, while the ketal group can serve as a protective group or modulate a compound's physicochemical properties. A thorough spectroscopic characterization is paramount for confirming the structure and purity of this compound in any research or development setting. This guide will focus on the two primary spectroscopic techniques for organic compound elucidation: NMR and IR spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established values for similar chemical environments.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (imine) | 1.8 - 2.2 | Singlet | 3H |

| CH₂ (pentane) | 1.6 - 1.9 | Quartet | 2H |

| CH₃ (pentane) | 0.8 - 1.2 | Triplet | 3H |

| OCH₂ (ethoxy) | 3.3 - 3.7 | Quartet | 4H |

| OCH₂CH₃ (ethoxy) | 1.1 - 1.4 | Triplet | 6H |

| NH (imine) | 8.0 - 10.0 | Broad Singlet | 1H |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16)

| Carbon | Chemical Shift (δ, ppm) |

| C =N (imine) | 165 - 180 |

| C (OCH₂CH₃)₂ (ketal) | 95 - 105 |

| C H₃ (imine) | 15 - 25 |

| C H₂ (pentane) | 25 - 35 |

| C H₃ (pentane) | 5 - 15 |

| OC H₂ (ethoxy) | 55 - 65 |

| OCH₂C H₃ (ethoxy) | 15 - 20 |

Predicted IR Data

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium-Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=N (imine) | Stretch | 1640 - 1690 | Medium |

| C-O (ketal) | Stretch | 1050 - 1150 | Strong |

| C-N | Stretch | 1180 - 1360 | Medium |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆). CDCl₃ is a common starting point for non-polar to moderately polar compounds.

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1]

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. Many deuterated solvents are now available with TMS already added.[2]

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

3.1.2. Instrument Parameters (General)

-

Spectrometer: A 300-500 MHz NMR spectrometer is suitable for routine characterization.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 4-16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Relaxation Delay: A 2-5 second delay is appropriate.

-

IR Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

Assuming this compound is a liquid at room temperature, the following methods are applicable:

-

Salt Plates (NaCl or KBr):

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture.

-

Place one to two drops of the neat liquid sample onto the center of one plate.

-

Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film.[3][4]

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

Clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a single drop of the liquid sample directly onto the center of the crystal.[5][6]

-

If the instrument has a pressure arm, apply gentle pressure to ensure good contact between the sample and the crystal.

-

3.2.2. Instrument Parameters (General)

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Number of Scans: 16-32 scans are generally sufficient to obtain a good quality spectrum.

-

Background Scan: Always run a background spectrum of the clean, empty sample holder (salt plates or ATR crystal) before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Visualization of Methodologies and Structures

The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

The Formation of 3,3-Diethoxypentan-2-imine: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the formation of 3,3-diethoxypentan-2-imine, a ketimine of interest in synthetic chemistry. The document outlines the core reaction mechanism, provides a representative experimental protocol, and presents typical quantitative data associated with this class of transformation. The content is structured to serve as a practical resource for professionals engaged in chemical research and development.

Core Mechanism: A Stepwise Condensation

The formation of this compound from 3,3-diethoxypentan-2-one and a primary amine (e.g., ethylamine) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. This process is typically reversible and often catalyzed by a mild acid. The generally accepted mechanism proceeds through several key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of 3,3-diethoxypentan-2-one. This forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[1][2][3]

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the oxygen atom of the hydroxyl group. This intramolecular or solvent-mediated proton shuttle results in a neutral carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated to form a good leaving group, water.[4]

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.[1][4]

-

Deprotonation: A base (such as another molecule of the amine reactant or the solvent) removes a proton from the nitrogen atom of the iminium ion to yield the final, neutral imine product, this compound.

The overall reaction is an equilibrium process. To drive the reaction toward the formation of the imine, it is common to remove the water that is formed, for instance, by azeotropic distillation or the use of a dehydrating agent.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed formation of N-ethyl-3,3-diethoxypentan-2-imine.

Experimental Protocol: Synthesis of N-Ethyl-3,3-diethoxypentan-2-imine

Materials:

-

3,3-diethoxypentan-2-one (1.0 eq)

-

Ethylamine (1.2 eq, as a solution in a suitable solvent or condensed gas)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 3,3-diethoxypentan-2-one and anhydrous toluene.

-

Add p-toluenesulfonic acid monohydrate to the flask.

-

Slowly add the ethylamine solution to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product may be purified by vacuum distillation or column chromatography if necessary.

Quantitative Data

Specific quantitative data for the formation of this compound is not extensively reported. However, the following table summarizes typical data that could be expected for the formation of a ketimine from a moderately hindered ketone, based on general literature precedents for similar reactions.

| Parameter | Value | Notes |

| Reactant Molar Ratio | 1 : 1.2 (Ketone : Amine) | A slight excess of the amine is often used to drive the equilibrium towards the product. |

| Catalyst Loading | 5 mol % | Catalytic amounts of a protic acid like p-TsOH are typical. |

| Reaction Temperature | Reflux in Toluene (~111 °C) | The temperature is dictated by the boiling point of the solvent used for azeotropic water removal. |

| Reaction Time | 4 - 24 hours | Reaction time is highly dependent on the steric hindrance of the ketone and the nucleophilicity of the amine. Monitoring reaction progress is crucial. |

| Typical Yield | 70 - 90% | Yields can vary based on the efficiency of water removal and the stability of the resulting imine. |

| ¹H NMR (CDCl₃, δ) | ~3.3-3.6 (q, 4H, -OCH₂CH₃), ~2.5-2.8 (q, 2H, N-CH₂CH₃), ~1.8-2.0 (s, 3H, =C-CH₃), ~1.1-1.3 (t, 6H, -OCH₂CH₃), ~0.9-1.1 (t, 3H, N-CH₂CH₃) | Predicted chemical shifts. Actual values may vary. The disappearance of the ketone's methyl singlet and the appearance of the N-alkyl signals are indicative of imine formation. |

| ¹³C NMR (CDCl₃, δ) | ~170-180 (C=N), ~90-100 (C(OEt)₂), ~58-62 (-OCH₂CH₃), ~40-45 (N-CH₂CH₃), ~20-25 (=C-CH₃), ~15-18 (-OCH₂CH₃), ~13-16 (N-CH₂CH₃) | Predicted chemical shifts. Actual values may vary. The key feature is the appearance of the imine carbon signal in the downfield region. |

| IR (neat, cm⁻¹) | ~1640-1660 (C=N stretch) | The disappearance of the strong carbonyl (C=O) stretch (typically ~1715 cm⁻¹) from the starting ketone is a key indicator of reaction completion. |

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aliphatic Ketimines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of aliphatic ketimines, a class of organic compounds characterized by a carbon-nitrogen double bond where the carbon atom is bonded to two alkyl groups. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on their synthesis, reactivity, and spectroscopic characteristics.

Physical Properties

Aliphatic ketimines are generally colorless to pale yellow liquids with characteristic odors. Their physical properties, such as boiling point and solubility, are influenced by their molecular weight and the nature of the alkyl substituents attached to the imine functionality.

Boiling Points

| Compound Name | Structure | Boiling Point (°C) |

| N-(propan-2-ylidene)propan-1-amine | CH₃C(=NCH₂CH₂CH₃)CH₃ | Data not readily available |

| N-propylpropan-2-amine (reduction product) | CH₃CH(NHCH₂CH₂CH₃)CH₃ | 97[4] |

Table 1: Boiling Point of a Representative Aliphatic Ketimine Reduction Product.

Basicity (pKa)

The nitrogen atom in the imine group possesses a lone pair of electrons, rendering aliphatic ketimines basic. The pKa of the conjugate acid of an aliphatic ketimine is a measure of its basicity. Generally, the pKa values of the conjugate acids of aliphatic amines are in the range of 10-11.[6] While specific pKa data for a homologous series of aliphatic ketimines is scarce in the literature, it is expected to be in a similar range, influenced by the electronic and steric effects of the alkyl substituents. For comparison, the pKa of the conjugate acid of a typical aliphatic amine like propylamine is around 10.7.[6]

| Compound Class | General Structure | Approximate pKa of Conjugate Acid |

| Aliphatic Ketimines | R₂C=NR' | ~10-11 (estimated) |

| Aliphatic Amines | RNH₂ | 10.69 (for propylamine)[6] |

Table 2: Comparison of Basicity of Aliphatic Ketimines and Aliphatic Amines.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of aliphatic ketimines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the carbon atoms adjacent to the C=N double bond (α-protons) are deshielded and typically appear in the range of 1.5-2.5 ppm. Protons on the alkyl group attached to the nitrogen atom also show characteristic chemical shifts. For instance, in propan-2-amine, the CH proton appears as a septet at around 2.8 ppm, while the CH₃ protons appear as a doublet at around 1.1 ppm.[7]

-

¹³C NMR: The carbon atom of the C=N double bond is significantly deshielded and resonates in the downfield region of the spectrum, typically between 160 and 180 ppm. The chemical shifts of the alkyl carbons are found in the upfield region.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | R₂CH -C=N | 1.5 - 2.5 |

| ¹H | N-CH ₂-R | ~2.5 - 3.0 |

| ¹³C | R₂C =N | 160 - 180 |

| ¹³C | C -C=N | 20 - 40 |

| ¹³C | N-C | 40 - 60 |

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for Aliphatic Ketimines and Related Structures.

Infrared (IR) Spectroscopy

The most characteristic absorption in the IR spectrum of an aliphatic ketimine is the C=N stretching vibration, which appears in the region of 1690-1640 cm⁻¹. The exact position of this band depends on the substitution pattern around the imine bond. The C-H stretching vibrations of the aliphatic groups are observed in the 3000-2850 cm⁻¹ region.

| Vibration | Wavenumber (cm⁻¹) | Intensity |

| C=N Stretch | 1690 - 1640 | Medium to Strong |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

Table 4: Characteristic IR Absorption Frequencies for Aliphatic Ketimines.

UV-Vis Spectroscopy

Aliphatic ketimines exhibit a weak absorption in the ultraviolet region corresponding to the n → π* electronic transition of the C=N chromophore. The λmax for this transition is typically found in the range of 230-250 nm.

Chemical Properties and Reactivity

Aliphatic ketimines undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis.

Synthesis

The most common method for the synthesis of aliphatic ketimines is the condensation reaction between an aliphatic ketone and a primary aliphatic amine. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards the product.

Hydrolysis

Ketimines can be hydrolyzed back to the corresponding ketone and primary amine in the presence of water, a reaction that is the reverse of their formation. The hydrolysis is typically catalyzed by acid.[8] The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack of water on the iminium carbon.

Reduction

Aliphatic ketimines can be readily reduced to the corresponding secondary amines. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[9][10] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the C=N bond.

Cycloaddition Reactions

Aliphatic ketimines can participate in cycloaddition reactions, serving as 2π components. A notable example is the [3+2] cycloaddition with various dipolarophiles, which provides a route to five-membered nitrogen-containing heterocyclic compounds.[4][10][11] These reactions are often catalyzed by transition metals.[4]

Experimental Protocols

Synthesis of N-(propan-2-ylidene)propan-1-amine

Materials:

-

Propan-2-one (acetone)

-

Propan-1-amine

-

Anhydrous magnesium sulfate (MgSO₄) or molecular sieves

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propan-2-one (1 equivalent), propan-1-amine (1 equivalent), and toluene.

-

Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting crude ketimine can be purified by distillation.

Hydrolysis of N-(propan-2-ylidene)propan-1-amine

Materials:

-

N-(propan-2-ylidene)propan-1-amine

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aliphatic ketimine in diethyl ether in a round-bottom flask.

-

Add dilute hydrochloric acid and stir the mixture vigorously at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Separate the aqueous and organic layers.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude ketone (propan-2-one). The amine will remain in the aqueous layer as its hydrochloride salt.

Reduction of N-(propan-2-ylidene)propan-1-amine with Sodium Borohydride

Materials:

-

N-(propan-2-ylidene)propan-1-amine

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aliphatic ketimine in methanol in a round-bottom flask and cool the solution in an ice bath.[5][12]

-

Slowly add sodium borohydride in portions to the cooled solution.[5][12]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude secondary amine, N-propylpropan-2-amine. Purification can be achieved by distillation.

[3+2] Cycloaddition of an Aliphatic Ketimine

Materials:

-

Aliphatic Ketimine

-

Alkene (e.g., methyl acrylate)[13]

-

Transition metal catalyst (e.g., a palladium complex)[4]

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the transition metal catalyst in the anhydrous solvent.[4]

-

Add the aliphatic ketimine and the alkene to the reaction mixture.

-

Stir the reaction at the appropriate temperature (which may range from room temperature to elevated temperatures) for the specified time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench as appropriate for the specific catalyst system.

-

Purify the product by column chromatography on silica gel.

Conclusion

This guide has provided a detailed overview of the physical and chemical properties of aliphatic ketimines, including their synthesis, reactivity, and spectroscopic characterization. The information and experimental protocols presented herein are intended to be a valuable resource for scientists and researchers working with this important class of compounds. Further research into the quantitative physical properties of a broader range of aliphatic ketimines would be beneficial for expanding their applications in various fields of chemistry.

References

- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 2. 21968-17-2 CAS MSDS (N-ISOPROPYLPROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum [chemicalbook.com]

- 4. N-propylpropan-2-amine [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. N-propan-2-ylpropan-2-amine;N-propylpropan-1-amine | C12H30N2 | CID 22610624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. amherst.edu [amherst.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Propan-2-Amine (Isopropylamine) - Properties, Uses, Safety, Supplier & Price in China | High Purity Isopropylamine Manufacturer [nj-finechem.com]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Chemical Frontier of Ketimines: A Technical Guide to Novel Structures and Synthetic Innovations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketimines, organic compounds characterized by a carbon-nitrogen double bond, are a versatile class of molecules that have garnered significant attention in medicinal chemistry and drug development. While the therapeutic potential of ketamine as a rapid-acting antidepressant has been a major focus, the broader structural diversity and biological activities of novel ketimine structures remain a promising and underexplored frontier. This technical guide provides an in-depth exploration of emerging ketimine structures, detailing their synthetic pathways, and elucidating their mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.

Novel Ketimine Structures and Their Biological Activities

Recent research has expanded the landscape of ketimine chemistry beyond derivatives of ketamine, revealing novel scaffolds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.

Anticancer Ketimines

A notable class of novel anticancer ketimines is based on the quinoline scaffold. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action for many of these quinoline-based ketimines involves the inhibition of topoisomerase I or II, enzymes crucial for DNA replication and repair in cancer cells.[1] By targeting these enzymes, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[1][2]

Antimicrobial Ketimines

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Novel ketimine structures, particularly those incorporating heterocyclic moieties, have shown promising antibacterial and antifungal activities. For instance, certain tetrahydrobenzothienopyrimidine derivatives containing a ketimine linkage have exhibited significant antimicrobial effects.[3] The precise mechanism of action for many of these compounds is still under investigation but is thought to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Antiviral Ketimines

The antiviral potential of novel ketimines is an emerging area of research. N-hydroxypyridinedione (HPD) analogues incorporating an imine or oxime functional group have been identified as potent inhibitors of the hepatitis B virus (HBV) ribonuclease H (RNase H), an essential enzyme for viral replication.[4] These compounds chelate the magnesium ions in the enzyme's active site, thereby blocking its function.[4]

Synthetic Pathways to Novel Ketimines

The synthesis of diverse ketimine structures has been enabled by the development of innovative and efficient synthetic methodologies. These pathways range from classical condensation reactions to sophisticated catalytic and multicomponent strategies.

Catalytic Asymmetric Synthesis

The synthesis of chiral ketimines is of paramount importance, as stereochemistry often dictates biological activity. Catalytic asymmetric methods provide an efficient means to access enantiomerically enriched ketimines. One such method involves the direct catalytic alkynylation of ketoimines using a copper(I) catalyst and a chiral bisphosphine ligand, such as (S,S)-Ph-BPE.[5] This reaction allows for the stereoselective formation of propargylic amines, which are valuable intermediates in organic synthesis.

Another powerful approach is the Zr-catalyzed asymmetric alkylation of ketoimines. This method utilizes a chiral ligand derived from inexpensive amino acids to achieve high enantioselectivity in the addition of dialkylzinc reagents to various ketoimines.[6]

Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex ketimine structures. The Ugi four-component reaction (U-4CR) is a prominent example, involving the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acetamido carboxamides.[7] This reaction proceeds through the formation of an imine intermediate, which is then trapped by the isocyanide and the carboxylate.[7]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods. The synthesis of α,β-unsaturated ketimines has been successfully achieved by the condensation of chalcones and aromatic amines in water under microwave irradiation.[8] This method offers several advantages, including shorter reaction times, higher yields, and the use of an environmentally benign solvent.[8]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected novel ketimine derivatives.

| Compound ID | Structure | Target | Activity (IC50/MIC/EC50) | Cell Line/Organism | Reference |

| Anticancer | |||||

| 91b1 | Quinoline derivative | Lumican | - | Various cancer cell lines | |

| D3CLP | Thiazolo[5,4-b]quinoline derivative | Topoisomerase II | - | Tumor cells | [1] |

| Antimicrobial | |||||

| 15e | Tetrahydrobenzothienopyrimidine derivative | - | Broad spectrum | Candida albicans, Gram-positive and Gram-negative bacteria | |

| Antiviral | |||||

| 22 | N-hydroxypyridinedione imine | HBV RNase H | 0.9 µM (EC50) | - | [9] |

| 31 | N-hydroxypyridinedione oxime | HBV RNase H | 0.5 µM (EC50) | - | [9] |

Experimental Protocols

Rhodium-Catalyzed Synthesis of Ketimines

This protocol describes a typical procedure for the rhodium-catalyzed synthesis of ketimines from triarylbismuthines and isocyanides.

Materials:

-

Norbornadiene rhodium(I) chloride dimer

-

(p-MeOC6H4)3P

-

Benzene (anhydrous)

-

Triarylbismuthine

-

Isocyanide

-

Celite

-

Ethyl acetate (AcOMe)

-

CDCl3

-

1,3,5-trioxane (internal standard)

Procedure:

-

In a dried 10 mL Schlenk tube under an argon atmosphere, dissolve norbornadiene rhodium(I) chloride dimer (0.04 mmol) and (p-MeOC6H4)3P (0.08 mmol) in benzene (1.0 mL).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the triarylbismuthine (0.4 mmol) and isocyanide (0.4 mmol) to the reaction mixture.

-

Heat the resulting mixture at 70 °C for 18 hours.

-

After the reaction, filter the crude product through a Celite pad using ethyl acetate as the eluent.

-

Evaporate all volatiles under reduced pressure.

-

Determine the yield of the corresponding ketimine by 1H NMR spectroscopy using CDCl3 as the solvent and 1,3,5-trioxane as an internal standard.

Ketimine Synthesis using Molecular Sieves

This protocol outlines the use of activated molecular sieves to promote the condensation of ketones and amines.

Materials:

-

Molecular sieves 5Å

-

Ketone

-

Amine

-

Solvent (e.g., toluene)

Procedure:

-

Activate the molecular sieves 5Å by drying at 160 °C for 5 hours under vacuum.

-

In a reaction vessel, combine the ketone, amine, and activated molecular sieves in a suitable solvent.

-

Stir the reaction mixture at the appropriate temperature for the required time to achieve complete conversion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter off the molecular sieves and remove the solvent under reduced pressure to obtain the crude ketimine product.

-

Purify the product by column chromatography or distillation as needed.

Signaling Pathways and Mechanisms of Action

The biological effects of novel ketimines are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

mTOR Signaling Pathway in Ketamine's Antidepressant Action

The rapid antidepressant effects of ketamine are linked to the stimulation of the mammalian target of rapamycin (mTOR) signaling pathway.[10] Ketamine's blockade of NMDA receptors leads to an increase in glutamate transmission, which in turn activates AMPA receptors. This activation triggers a cascade of events, including the release of brain-derived neurotrophic factor (BDNF), which activates the Akt and ERK signaling pathways. Both pathways converge to activate mTOR, leading to increased synthesis of synaptic proteins and synaptogenesis in the prefrontal cortex.[10]

mTOR signaling pathway activated by ketamine.

Targeting of Potassium Channels by Ketamine Analogs

Some ketamine analogs that lack significant NMDA receptor activity exert their analgesic effects by targeting other ion channels, such as two-pore domain potassium (K2P) channels, specifically TWIK-related K+ (TREK) channels. These channels play a crucial role in setting the resting membrane potential of neurons. By modulating the activity of these channels, these ketamine analogs can alter neuronal excitability and reduce pain signaling.

High-Throughput Synthesis and Screening Workflow

The discovery of novel bioactive ketimines can be accelerated through the implementation of high-throughput synthesis and screening (HTS) workflows. This approach allows for the rapid generation and evaluation of large libraries of compounds.

A generalized workflow for high-throughput synthesis and screening of ketimines.

Conclusion

The field of ketimine chemistry is undergoing a period of rapid expansion, driven by the development of novel synthetic methods and a growing appreciation for the diverse biological activities of these compounds. This technical guide has provided a snapshot of the current landscape, highlighting innovative structures with anticancer, antimicrobial, and antiviral potential, along with the synthetic strategies to access them. The elucidation of the signaling pathways and mechanisms of action of these novel ketimines will be crucial for their translation into clinically useful therapeutics. Continued exploration of this rich chemical space promises to yield the next generation of drugs for a wide range of diseases.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. View of Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy [ijmphs.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Signaling pathways underlying the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Novel Imine Compounds: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Novel imine compounds, characterized by the presence of a carbon-nitrogen double bond (C=N), represent a versatile class of molecules with significant potential in medicinal chemistry and drug development. Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, have spurred extensive research into their synthesis and characterization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze these novel imine compounds, with a focus on a case study of a bioactive sulfonamide imine derivative: 4-((E)-(4-chlorobenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. This guide will detail experimental protocols, present spectroscopic data in a structured format, and visualize a key signaling pathway modulated by such compounds.

Synthesis of a Novel Bioactive Imine: A Case Study

The synthesis of the target imine, 4-((E)-(4-chlorobenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, serves as a practical example throughout this guide. This compound is synthesized through a condensation reaction between sulfamethoxazole and 4-chlorobenzaldehyde.

Experimental Protocol: Synthesis of 4-((E)-(4-chlorobenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

A mixture of sulfamethoxazole (1 mmol) and 4-chlorobenzaldehyde (1 mmol) is dissolved in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure imine product.

Caption: Synthetic workflow for the formation of the target imine compound.

Spectroscopic Data Presentation

The structural elucidation of newly synthesized imine compounds relies on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data for our case study compound, 4-((E)-(4-chlorobenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 8.97 | s | CH=N (Imine proton) |

| 7.90-7.80 | m | Aromatic protons | |

| 7.50-7.40 | m | Aromatic protons | |

| 6.50 | s | Isoxazole CH | |

| 2.40 | s | Isoxazole CH₃ | |

| ¹³C NMR | 168.0 | - | C=N (Imine carbon) |

| 158.0 | - | Isoxazole C-O | |

| 152.0 | - | Isoxazole C=N | |

| 145.0 - 128.0 | - | Aromatic carbons | |

| 96.0 | - | Isoxazole CH | |

| 12.0 | - | Isoxazole CH₃ |

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument used.

Table 2: FT-IR, UV-Vis, and Mass Spectrometry Data

| Technique | Key Absorption/Peak | Assignment |

| FT-IR | ~1620 cm⁻¹ | C=N stretch (Imine) |

| ~1340 cm⁻¹ & ~1160 cm⁻¹ | SO₂ stretch (Sulfonamide) | |

| ~3250 cm⁻¹ | N-H stretch (Sulfonamide) | |

| UV-Vis | ~280 nm & ~350 nm | π → π* and n → π* transitions |

| Mass Spec. | m/z = 390.05 [M+H]⁺ | Molecular Ion Peak |

Detailed Experimental Protocols for Spectroscopic Analysis

Standardized protocols are essential for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the imine compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered imine compound directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the imine, such as the C=N stretch, S=O stretches of the sulfonamide, and aromatic C-H bends.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the imine compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the UV-Vis spectrum of the imine solution, typically over a range of 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the chromophores of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Biological Activity and Signaling Pathway Visualization

Many novel imine compounds, particularly those containing a sulfonamide moiety, have been investigated for their potential as anticancer agents. One of the key mechanisms of action for such compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events, including the activation of the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately promote cell growth, proliferation, and survival. Imine-containing sulfonamide derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade.

Caption: Inhibition of the EGFR signaling pathway by a sulfonamide imine compound.

Conclusion

The spectroscopic analysis of novel imine compounds is a critical step in their development as potential therapeutic agents. A combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a comprehensive structural characterization. The case study of 4-((E)-(4-chlorobenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide demonstrates the application of these techniques in identifying the key structural features of a bioactive imine. Furthermore, understanding the interaction of these compounds with biological targets, such as the EGFR signaling pathway, is crucial for elucidating their mechanism of action and guiding future drug design efforts. This guide provides researchers with a foundational framework for the synthesis, analysis, and biological evaluation of this promising class of molecules.

A Technical Guide to the Discovery and Synthesis of Novel Ketamine Derivatives as N-Methyl-D-Aspartate Receptor (NMDAR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketamine, a non-competitive N-methyl-D-aspartate receptor (NMDAR) antagonist, has revolutionized the treatment of major depressive disorder (MDD) with its rapid and robust antidepressant effects, particularly in patients resistant to traditional therapies.[1][2][3] However, its clinical utility is hampered by psychotomimetic side effects, abuse potential, and dissociative properties.[1][3][4] This has spurred intensive research into the development of novel ketamine derivatives and other arylcyclohexylamines that retain the therapeutic benefits while minimizing adverse effects.[5][6] This technical guide provides an in-depth overview of the discovery, design, synthesis, and evaluation of these next-generation NMDAR antagonists. It details the underlying molecular mechanisms, experimental protocols for pharmacological characterization, and presents key quantitative data for prominent derivatives.

The N-Methyl-D-Aspartate Receptor (NMDAR): Structure, Function, and Signaling

The NMDAR is a ligand-gated ion channel crucial for synaptic plasticity, a fundamental process for learning and memory.[7][8] It belongs to the ionotropic glutamate receptor family and is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine or D-serine.[9][10]

Structurally, NMDARs are heterotetrameric complexes, usually composed of two GluN1 subunits and two GluN2 subunits (A-D).[11] This subunit composition dictates the receptor's pharmacological and biophysical properties. A key feature of the NMDAR is its voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potential.[9] Upon postsynaptic depolarization, often initiated by AMPA receptor activation, the Mg²⁺ block is relieved, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[9]

This influx of Ca²⁺ acts as a critical second messenger, activating a cascade of intracellular signaling pathways that underpin long-term changes in synaptic strength.[7][11] Key downstream effectors include Calcium/calmodulin-dependent protein kinase II (CaMKII), mitogen-activated protein kinase (MAPK), and the transcription factor cAMP response element-binding protein (CREB), which ultimately leads to the synthesis of proteins and growth factors like Brain-Derived Neurotrophic Factor (BDNF) that promote synaptogenesis.[7][8]

Ketamine and its derivatives act as non-competitive antagonists by binding to a site within the receptor's ion channel, known as the phencyclidine (PCP) binding site.[12][13][14] This physically obstructs the flow of ions, thereby inhibiting NMDAR-mediated neurotransmission.[13]

Figure 1: NMDAR Activation and Downstream Signaling Pathway.

Design and Synthesis of Novel Ketamine Derivatives

The primary goal in designing novel ketamine derivatives is to dissociate the rapid antidepressant effects from the undesirable psychotomimetic and anesthetic side effects.[1][4] The strategy often involves modifying the core arylcyclohexylamine structure to alter its binding affinity, kinetics (e.g., trapping characteristics), and/or functional activity at the NMDAR.[5][15]

2.1. Rationale for Structural Modification

Structure-activity relationship (SAR) studies guide the chemical modifications. Key areas of the ketamine molecule targeted for modification include:

-

The Aryl Ring: Substitution on the phenyl ring can modulate potency and selectivity.

-

The Cyclohexane Ring: Altering the ring size or adding substituents can influence binding.[4]

-

The Amine Group: Modification of the methylamino group can impact pharmacokinetic and pharmacodynamic properties.[5]

Molecular modeling and pharmacophore superposition with other NMDAR antagonists, like MK-801, are often used to design new derivatives with potentially improved activity.[1][4]

2.2. General Synthesis Protocol

A common and versatile method for synthesizing arylcyclohexylamines like ketamine and its analogs is the reaction of a Grignard reagent with an α-aminonitrile (a Strecker synthesis variant).[16][17] The general workflow involves the formation of an intermediate nitrile, which then undergoes nucleophilic attack by the organometallic reagent.

Figure 2: General Synthetic Workflow for Arylcyclohexylamine Derivatives.

2.3. Detailed Experimental Protocol: Synthesis of 1-[1-(Aryl)cyclohexyl]piperidine Analogues

This protocol is adapted from established methods for synthesizing phencyclidine (PCP) and its derivatives.[16][17]

Step 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)

-

In a suitable reaction vessel, combine cyclohexanone (1.0 eq) and piperidine (1.0 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of potassium cyanide (1.1 eq) in water while stirring vigorously.

-

Concurrently, add a solution of hydrochloric acid to maintain a slightly acidic pH.

-

Allow the reaction to stir at room temperature overnight.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or chloroform).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude PCC intermediate, which can be used in the next step without further purification.

Step 2: Grignard Reaction to Form the Arylcyclohexylamine

-

Prepare the aryl Grignard reagent by reacting the corresponding aryl bromide (e.g., bromobenzene) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the PCC intermediate (1.0 eq) from Step 1 in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent (1.5-2.0 eq) at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture and carefully quench it by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification and Salt Formation

-

Purify the crude free base product using column chromatography on silica gel.

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or 2-propanol).

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in ether to precipitate the hydrochloride salt.

-

Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Experimental Evaluation and Data

Once synthesized, the novel derivatives must be rigorously evaluated for their affinity to the NMDAR and their functional antagonist activity.

3.1. NMDAR Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for the NMDAR. These are typically competition assays using a radiolabeled ligand that binds to the same site as ketamine, such as [³H]MK-801.[12][18]

Experimental Protocol: [³H]MK-801 Competition Binding Assay

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Assay Incubation: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [³H]MK-801, and varying concentrations of the unlabeled test compound (ketamine derivative). To enhance channel opening and radioligand binding, include glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) in the incubation buffer.

-

Incubation Conditions: Incubate the plates at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Wash the filters rapidly with ice-cold buffer. Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled NMDAR antagonist (e.g., unlabeled MK-801 or PCP). Calculate the specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific [³H]MK-801 binding). Calculate the Ki value using the Cheng-Prusoff equation.

3.2. Functional NMDAR Antagonist Assays

Functional assays directly measure the ability of a compound to inhibit NMDAR-mediated cellular responses, such as ion flux.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology This technique measures the inhibitory effect of compounds on NMDAR-mediated electrical currents in cells expressing the receptor.[1][4]

-

Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing specific human NMDAR subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[4] Culture the cells on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

-

Patching: Using a micromanipulator, form a high-resistance seal (a "gigaseal") between the membrane of a single cell and the tip of a glass micropipette filled with an intracellular solution. Apply gentle suction to rupture the cell membrane, achieving the "whole-cell" configuration.

-

Current Elicitation: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV). Apply a solution containing NMDAR agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit an inward NMDAR-mediated current.

-

Compound Application: After establishing a stable baseline current, co-apply the test compound (ketamine derivative) at a specific concentration along with the agonists.

-

Data Acquisition and Analysis: Record the current before (control) and during the application of the test compound. The antagonist activity is quantified as the percentage of inhibition of the control NMDAR-mediated current.[4] Calculate the IC₅₀ value by testing a range of compound concentrations.

Figure 3: Experimental Workflow for the Evaluation of Novel NMDAR Antagonists.

3.3. Quantitative Data Summary

The following tables summarize key pharmacological data for ketamine, its metabolites, and other notable NMDAR antagonists.

Table 1: NMDAR Binding Affinities of Ketamine Metabolites and Related Compounds

| Compound | NMDAR Binding Affinity (Ki, µM) | Reference |

|---|---|---|

| (R,S)-Ketamine | 0.96 ± 0.17 | [12] |

| (R,S)-Norketamine | 4.6 ± 0.5 | [12] |

| (2S,6S)-Hydroxynorketamine | > 100 | [12] |

| (2R,6R)-Hydroxynorketamine | 41 ± 1 | [12] |

| Lanicemine (AZD6765) | 0.56 - 2.1 |[19] |

Data represents affinity for the MK-801 binding site.

Table 2: Functional Antagonist Activity of Selected Ketamine Derivatives

| Compound | Concentration | NMDAR Subunit | % Inhibition of NMDAR-mediated current | Reference |

|---|---|---|---|---|

| Ketamine | 10 µM | GluN1/GluN2A | ~55% | [1][4] |

| Ketamine | 10 µM | GluN1/GluN2B | ~60% | [1][4] |

| Compound 23* | 10 µM | GluN1/GluN2A | ~85% | [1][4] |

| Compound 23* | 10 µM | GluN1/GluN2B | ~80% | [1][4] |

| Compound 24* | 10 µM | GluN1/GluN2A | ~80% | [1][4] |

| Compound 24* | 10 µM | GluN1/GluN2B | ~75% | [1][4] |

| Lanicemine | - | CHO Cells | IC₅₀: 4-7 µM |[19] |

*Compounds 23 and 24 are novel derivatives reported by Chi et al. (2024) with improved activity over ketamine.[1][4]

Conclusion and Future Directions

The development of novel ketamine derivatives is a highly active area of research with immense potential to transform the treatment of depression and other CNS disorders. By systematically modifying the arylcyclohexylamine scaffold, researchers have successfully identified new compounds with enhanced potency at the NMDAR.[1][4] The ultimate goal remains the discovery of agents that capture the rapid antidepressant efficacy of ketamine while exhibiting a significantly improved safety and tolerability profile.

Future research will likely focus on:

-

Subunit Selectivity: Developing derivatives that selectively target specific NMDAR subunit compositions (e.g., GluN2B-containing receptors) to potentially isolate therapeutic effects from side effects.

-

Modulating Binding Kinetics: Fine-tuning the "trapping" nature of the channel block, as seen with low-trapping antagonists like lanicemine, may reduce psychotomimetic effects.[19][20]

-

Alternative Mechanisms: Further investigation into the role of ketamine's metabolites, some of which have antidepressant-like effects with low affinity for the NMDAR, suggests that other mechanisms, possibly involving AMPA receptors, may be at play and could be exploited for drug design.[12][21]

The continued integration of rational drug design, advanced synthetic chemistry, and sophisticated pharmacological evaluation will be paramount in advancing this promising class of therapeutics from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phencyclidine - Wikipedia [en.wikipedia.org]

- 15. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 16. Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs - [www.rhodium.ws] [erowid.org]

- 17. scribd.com [scribd.com]

- 18. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Lanicemine - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

Tautomerization in Schiff Base Condensates of Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tautomerization in Schiff base condensates of amino acids. It covers the fundamental principles, experimental methodologies for analysis, and the biological significance of this phenomenon. The information presented is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction to Tautomerism in Amino Acid Schiff Bases

Schiff bases derived from amino acids are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1][2] Their chemical behavior and biological activity are often intrinsically linked to the phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond. In amino acid Schiff base condensates, two primary types of tautomerism are prevalent: enol-imine/keto-enamine and aldimine/ketimine tautomerism.

The equilibrium between these tautomeric forms can be influenced by a variety of factors, including the structure of the amino acid and the aldehyde or ketone, the solvent polarity, temperature, and the presence of metal ions.[3][4] Understanding and controlling this equilibrium is crucial for the rational design of Schiff base-derived therapeutic agents and functional materials.

Types of Tautomerism

Enol-Imine and Keto-Enamine Tautomerism

This type of tautomerism is common in Schiff bases derived from ortho-hydroxy aromatic aldehydes, such as salicylaldehyde.[5][3] It involves the intramolecular transfer of a proton from the hydroxyl group to the imine nitrogen atom, resulting in the formation of a keto-enamine tautomer.[5] This equilibrium is often characterized by changes in the electronic absorption spectra and can be studied using UV-Vis and NMR spectroscopy.[3][6]

Aldimine and Ketimine Tautomerism

Aldimine-ketimine tautomerism involves the migration of the α-proton of the amino acid residue to the imine carbon, with a corresponding shift of the double bond. This process is of significant biological importance, as it is a key step in the mechanism of action of pyridoxal phosphate (PLP)-dependent enzymes, which catalyze a variety of transformations of amino acids, including racemization and transamination.[7] The formation of the ketimine tautomer leads to the loss of stereochemistry at the α-carbon of the amino acid.[7]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is a critical parameter that influences the properties of the Schiff base. Spectroscopic techniques are powerful tools for the quantitative analysis of these equilibria.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the tautomeric forms present in solution. The chemical shifts of key protons and carbons are sensitive to the electronic environment and can be used to distinguish between tautomers.

| Schiff Base System | Tautomeric Form | Key Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| Benzylamine & o-hydroxyaldehydes | NHO Prototropic | Acidic Proton (NHO) | 12.53–14.34 | DMSO-d6 | [6] |

| Tenuazonic Acid Analogs | Ketamine | 15N-H | Not specified | CDCl3 | [8] |

| Pyridoxal & Alanine | Aldimine/Ketimine | Not specified | Not specified | Not specified | [5] |

UV-Vis Spectroscopy Data

UV-Visible spectroscopy is widely used to study tautomeric equilibria, as the different tautomers often exhibit distinct absorption maxima (λmax). The relative intensities of these bands can be used to determine the equilibrium constant.

| Schiff Base System | Tautomeric Form | λ | Solvent | Reference |

| o-hydroxy naphthaldehyde derivatives | Enol-imine | < 400 | DMF, n-hexane | [3] |

| o-hydroxy naphthaldehyde derivatives | Keto-enamine | > 400 | DMF, n-hexane | [3] |

| Salicylaldehyde & 3-aminobenzoic acid | Not specified | 230 | Ethanol | [9] |

| Benzaldehyde & Alanine | Not specified | 235 | Ethanol | [9] |

| Anisaldehyde & Alanine | Not specified | 240 | Ethanol | [9] |

Experimental Protocols

General Synthesis of an Amino Acid Schiff Base

This protocol describes a general method for the condensation of an amino acid with an aldehyde.[10]

Materials:

-

Amino acid (e.g., glycine, alanine)

-

Aldehyde (e.g., salicylaldehyde, benzaldehyde)

-

Ethanol

-

Sodium hydroxide (for some preparations) or Triethylamine

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve the amino acid (1 mmol) in ethanol in a round-bottom flask.

-

Add the aldehyde (1 mmol) to the solution.

-

For reactions requiring a base, add a catalytic amount of sodium hydroxide or triethylamine.[10]

-

Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-9 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure Schiff base.

Analysis of Tautomerism by NMR Spectroscopy

Sample Preparation:

-

Dissolve a known concentration (e.g., 0.05-0.1 M) of the synthesized Schiff base in a deuterated solvent (e.g., DMSO-d

6, CDCl3). -

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a specific temperature.

-

To study the effect of pH, an NMR titration can be performed by adding small aliquots of a deuterated acid or base.[6]

Data Analysis:

-

Identify the characteristic signals for each tautomer.

-

Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (K

taut) can be calculated from the ratio of the integrals.

Analysis of Tautomerism by UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the Schiff base in a suitable solvent (e.g., ethanol, chloroform).

-

Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically in the range of 10⁻⁴ to 10⁻⁵ M).

Data Acquisition:

-

Record the UV-Vis absorption spectrum of the Schiff base solution over a relevant wavelength range (e.g., 200-600 nm).

-

To study the effect of solvent, record spectra in a range of solvents with varying polarities.[3]

Data Analysis:

-

Identify the absorption maxima (λ

max) corresponding to each tautomer. -

Using the Beer-Lambert law and the molar absorptivity of each tautomer (if known), the concentration of each species can be determined, and thus the equilibrium constant.

Biological Significance and Signaling Pathways

The tautomerization of Schiff bases is a fundamental process in many enzymatic reactions. A prime example is the role of pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor.[7] PLP-dependent enzymes catalyze a wide range of reactions involving amino acids, such as transamination, decarboxylation, and racemization.[7] The aldimine-ketimine tautomerization of the Schiff base formed between PLP and an amino acid is a critical step in these catalytic cycles.[7]

Mechanism of Amino Acid Racemization

The racemization of amino acids, a process that interconverts L- and D-enantiomers, can be facilitated by PLP. The mechanism involves the formation of a Schiff base between the amino acid and PLP, followed by aldimine-ketimine tautomerization, which transiently removes the chirality at the α-carbon.[7]

Caption: Mechanism of PLP-mediated amino acid racemization.

Experimental Workflow for Tautomerization Analysis

The following diagram outlines a typical experimental workflow for the synthesis and analysis of tautomerism in amino acid Schiff bases.

Caption: Experimental workflow for Schiff base tautomerization analysis.

Conclusion

Tautomerization is a fundamental aspect of the chemistry of amino acid Schiff bases, with profound implications for their physical, chemical, and biological properties. A thorough understanding of the factors governing tautomeric equilibria is essential for the design and development of new therapeutic agents and functional materials. The experimental and computational techniques outlined in this guide provide a robust framework for the comprehensive analysis of tautomerism in these important compounds.

References

- 1. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. ultrafast.fuw.edu.pl [ultrafast.fuw.edu.pl]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2- vs. 4-Substituted Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Spectroscopic Studies on the Tautomerism in Schiff Bases of Tenuazonic Acid Analogs | Semantic Scholar [semanticscholar.org]

- 9. ijpar.com [ijpar.com]

- 10. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Gram-Scale Synthesis of 3,3-Diethoxypentan-2-imine

Audience: Researchers, scientists, and drug development professionals.

Introduction